2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide
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Description
2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25BrN4O2 and its molecular weight is 469.383. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research has identified compounds with structures related to the mentioned chemical, demonstrating significant analgesic and anti-inflammatory activities. For instance, derivatives of 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)eto acetamides, including bromophenyl azo derivatives, have shown to possess comparable activities to standard drugs like pentazocine and aspirin, without showing any abnormality up to a certain dosage in experimental animals (N. Gopa, E. Porchezhian, G. Sarma, 2001).
Antimicrobial and Hemolytic Activity
A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds were found to be active against selected microbial species, with some showing significant potency. The study highlights the less toxic nature of these compounds, suggesting potential for further biological screening (Samreen Gul et al., 2017).
Antibacterial Agents
Oxazolidinones, including those with a 1,2,3-triazole substituent, have been identified as promising new classes of antibacterial agents. They exhibit reduced activity against monoamine oxidase A, which is considered an undesired side effect in many oxazolidinones. This research indicates the potential of triazaspiro[4.5]dec derivatives in developing safer antibacterial drugs (F. Reck et al., 2005).
Antifungal Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents, showing activity against Candida and Aspergillus species. The optimization of these compounds led to derivatives with improved plasma stability while maintaining in vitro antifungal activity, highlighting their potential as antifungal therapeutics (D. Bardiot et al., 2015).
Bromo-Substituted Derivatives
Conformational analyses and structural comparisons of bromo-substituted pyrazoline and isoxazolinone spiro derivatives have been conducted, revealing that the observed conformations favor extended pi conjugation. This structural insight could inform the design of compounds with enhanced biological activities (G. Bruno et al., 2004).
properties
IUPAC Name |
2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O2/c1-15-3-4-16(2)19(13-15)25-20(29)14-28-11-9-23(10-12-28)26-21(22(30)27-23)17-5-7-18(24)8-6-17/h3-8,13H,9-12,14H2,1-2H3,(H,25,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHXGHMGKNXTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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